

Application Notes & Protocols:

Spectrophotometric Determination of Trace Metals with TAR

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Compound of Interest

Compound Name: 4-(2-Thiazolylazo)resorcinol

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Introduction

4-(2-Pyridylazo)resorcinol (TAR) is a highly sensitive chromogenic agent widely used in the spectrophotometric determination of trace metal ions. This versatile organic reagent forms stable, colored complexes with a variety of metal ions, enabling their quantification at low concentrations. The reaction of TAR with metal ions results in a significant bathochromic shift of the absorption maximum, allowing for selective measurement in the visible region of the electromagnetic spectrum. This method is advantageous due to its simplicity, cost-effectiveness, and suitability for a wide range of applications, including environmental monitoring, pharmaceutical analysis, and quality control in various industries.^{[1][2][3][4][5]}

Principle of the Method

The spectrophotometric determination of trace metals using TAR is based on the formation of a metal-TAR complex. TAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring, the nitrogen atom of the azo group further from the pyridine ring, and the oxygen atom of one of the hydroxyl groups of the resorcinol ring. This chelation results in the formation of a stable, colored complex. The absorbance of this complex is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert

Law. The optimal conditions for complex formation, such as pH, reagent concentration, and reaction time, vary depending on the specific metal ion being analyzed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various trace metals using TAR. These parameters are crucial for method development and validation.

Metal Ion	Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Beer's Law Range ($\mu\text{g/mL}$)	Optimal pH	Detection Limit ($\mu\text{g/L}$)
Copper (Cu^{2+})	495 - 510	4.0×10^4 - 7.62×10^4	0.1 - 25 μM	9.2 - 10	1.1
Zinc (Zn^{2+})	495	9.2×10^4	0.2 - 1.2 ppm	9.7	-
Vanadium (V^{5+})	549	5.2×10^4	0.015 - 2.0	-	4.6
Iron (Fe^{3+})	-	-	-	6	3.6
Nickel (Ni^{2+})	-	-	-	6	2.8
Cobalt (Co^{2+})	-	-	-	6	2.3
Lead (Pb^{2+})	-	-	-	10	-

Note: Data is compiled from various sources. The exact values may vary depending on the specific experimental conditions.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

General Reagent Preparation

- Standard Metal Ion Stock Solution (1000 ppm): Dissolve a precisely weighed amount of the pure metal salt in a specific volume of deionized water. Acidify with a few drops of an

appropriate acid (e.g., HNO_3 or HCl) to prevent hydrolysis.

- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
- TAR Solution (typically 0.01% - 0.1% w/v): Dissolve a known amount of 4-(2-pyridylazo)resorcinol in a suitable solvent, such as ethanol or dimethylformamide (DMF), and dilute with deionized water.^[10]
- Buffer Solutions: Prepare buffer solutions of the desired pH using appropriate reagents (e.g., acetate buffer for acidic pH, borate or ammonia buffer for alkaline pH).

General Analytical Procedure

- Sample Preparation: Prepare the sample solution by dissolving the sample in a suitable solvent. If necessary, perform digestion or extraction to bring the metal ions into solution and remove interfering substances.
- Complex Formation: To a known volume of the sample or standard solution in a volumetric flask, add the appropriate buffer solution to adjust the pH to the optimal value for the specific metal ion. Then, add a sufficient volume of the TAR solution.
- Color Development: Allow the solution to stand for a specific period to ensure complete color development.
- Absorbance Measurement: Dilute the solution to the mark with deionized water and measure the absorbance of the resulting colored complex at its wavelength of maximum absorption (λ_{max}) using a spectrophotometer. Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
- Calibration Curve: Construct a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations.
- Concentration Determination: Determine the concentration of the metal ion in the sample solution from the calibration curve.

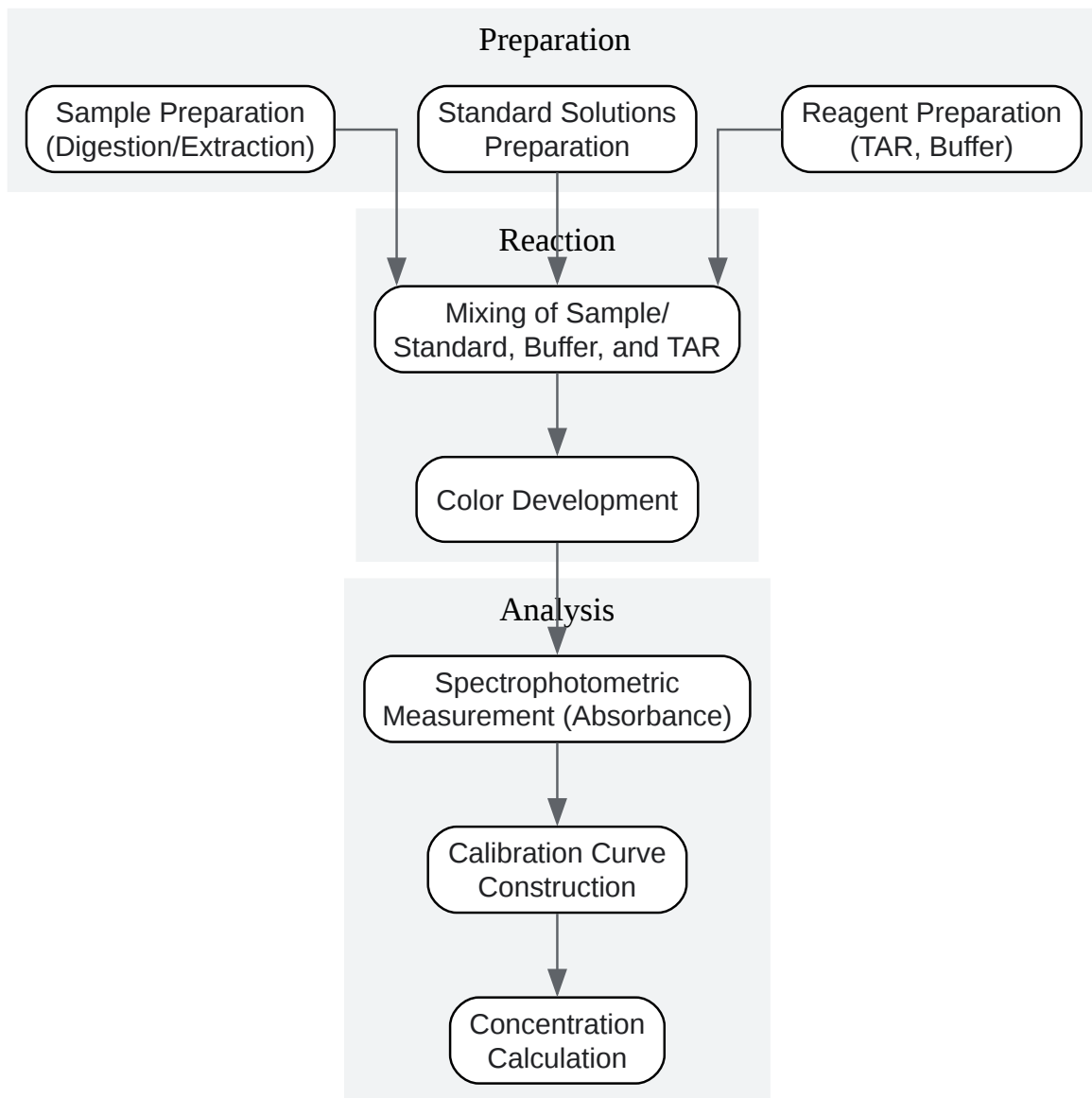
Specific Protocol: Determination of Copper (Cu^{2+})

This protocol is based on the formation of a $\text{Cu}(\text{TAR})_2$ complex.[\[6\]](#)

- Reagents:
 - Standard Copper (II) solution (100 ppm)
 - TAR solution (0.05% w/v in ethanol)
 - Ammonia-ammonium chloride buffer solution (pH 9.2)
- Procedure:
 - Pipette aliquots of the standard copper solution into a series of 25 mL volumetric flasks to prepare standards in the range of 0.1 to 2.0 $\mu\text{g/mL}$.
 - To each flask, add 5 mL of the ammonia-ammonium chloride buffer solution (pH 9.2).
 - Add 2 mL of the 0.05% TAR solution to each flask.
 - Dilute to the mark with deionized water and mix well.
 - Allow the color to develop for 15 minutes.
 - Measure the absorbance at 495 nm against a reagent blank.
 - Prepare the sample solution similarly and measure its absorbance.
 - Determine the concentration of copper in the sample from the calibration curve.

Visualizations

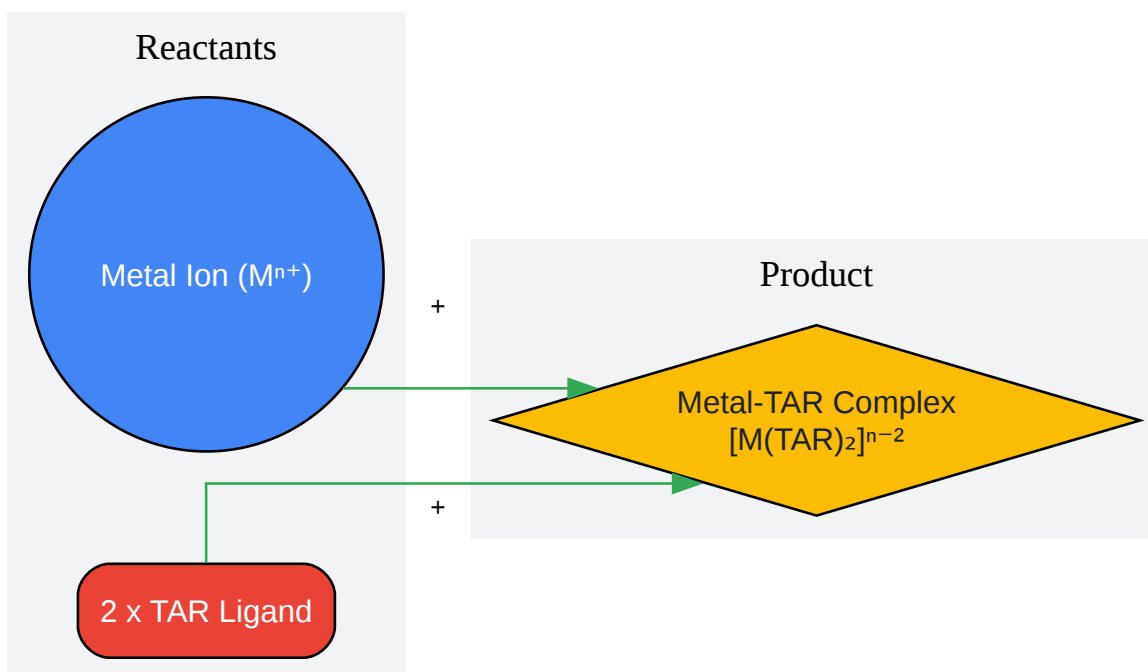
Experimental Workflow



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Caption: Experimental workflow for spectrophotometric metal determination.

Metal-TAR Complex Formation



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Caption: Chelation reaction of a metal ion with TAR.

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